N,N-Diethyl-N'-{[(prop-2-yn-1-yl)oxy]methyl}thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-N’-{[(prop-2-yn-1-yl)oxy]methyl}thiourea is a chemical compound with a unique structure that combines a thiourea group with a prop-2-yn-1-yl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’-{[(prop-2-yn-1-yl)oxy]methyl}thiourea typically involves the reaction of N,N-diethylthiourea with a prop-2-yn-1-yl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiourea nitrogen attacks the carbon of the halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-N’-{[(prop-2-yn-1-yl)oxy]methyl}thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The prop-2-yn-1-yl ether moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
N,N-Diethyl-N’-{[(prop-2-yn-1-yl)oxy]methyl}thiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-N’-{[(prop-2-yn-1-yl)oxy]methyl}thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The prop-2-yn-1-yl ether moiety may also interact with hydrophobic pockets within proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N’-{[(prop-2-yn-1-yl)oxy]methyl}thiourea
- N,N-Diethyl-N’-{[(prop-2-yn-1-yl)oxy]methyl}urea
- N,N-Diethyl-N’-{[(prop-2-yn-1-yl)oxy]methyl}carbamate
Uniqueness
N,N-Diethyl-N’-{[(prop-2-yn-1-yl)oxy]methyl}thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
81066-27-5 |
---|---|
Molecular Formula |
C9H16N2OS |
Molecular Weight |
200.30 g/mol |
IUPAC Name |
1,1-diethyl-3-(prop-2-ynoxymethyl)thiourea |
InChI |
InChI=1S/C9H16N2OS/c1-4-7-12-8-10-9(13)11(5-2)6-3/h1H,5-8H2,2-3H3,(H,10,13) |
InChI Key |
IYZILMNXSYSLEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)NCOCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.